molecular formula C13H18O2 B2928401 (2R)-2,4-Dimethyl-4-phenylpentanoic acid CAS No. 2248200-44-2

(2R)-2,4-Dimethyl-4-phenylpentanoic acid

Cat. No.: B2928401
CAS No.: 2248200-44-2
M. Wt: 206.285
InChI Key: MZKXIIFRTUHSAC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2,4-Dimethyl-4-phenylpentanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is known for its unique structural features, which include a phenyl group attached to the fourth carbon and two methyl groups at the second and fourth positions. The compound’s stereochemistry is specified by the (2R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-Dimethyl-4-phenylpentanoic acid typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable ketone with a phenyl group, followed by the introduction of methyl groups through a series of reactions. The stereochemistry is controlled using chiral catalysts or reagents to ensure the (2R) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-Dimethyl-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R)-2,4-Dimethyl-4-phenylpentanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2,4-Dimethyl-4-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,4-Dimethyl-4-phenylpentanoic acid: The enantiomer of the compound with the opposite configuration at the chiral center.

    2,4-Dimethyl-4-phenylbutanoic acid: A structurally similar compound with a shorter carbon chain.

    2,4-Dimethyl-4-phenylhexanoic acid: A compound with a longer carbon chain.

Uniqueness

(2R)-2,4-Dimethyl-4-phenylpentanoic acid is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties and biological activity. This makes it valuable in applications requiring precise chiral control, such as asymmetric synthesis and drug development.

Properties

IUPAC Name

(2R)-2,4-dimethyl-4-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(12(14)15)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXIIFRTUHSAC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)(C)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.